N-(6-Amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

Description

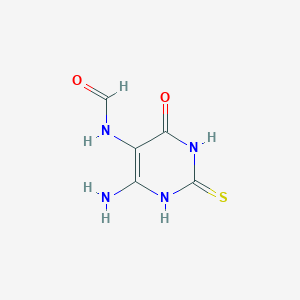

N-(6-Amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is a pyrimidine derivative featuring a thione (sulfanylidene) group at position 2, a formamide substituent at position 5, and an amino group at position 6. The thione group (C=S) at position 2 distinguishes it from oxo (C=O) or dioxo derivatives, influencing its electronic properties, solubility, and biological interactions .

Properties

CAS No. |

64194-62-3 |

|---|---|

Molecular Formula |

C5H6N4O2S |

Molecular Weight |

186.19 g/mol |

IUPAC Name |

N-(6-amino-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)formamide |

InChI |

InChI=1S/C5H6N4O2S/c6-3-2(7-1-10)4(11)9-5(12)8-3/h1H,(H,7,10)(H4,6,8,9,11,12) |

InChI Key |

GYUUERLJYDWJMS-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)NC1=C(NC(=S)NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing amino and formamide groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The amino and formamide groups can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its interactions with nucleic acids and proteins, making it useful in molecular biology research.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide involves its interaction with specific molecular targets. In biological systems, it can interact with nucleic acids, leading to the formation of crosslinks that inhibit DNA replication and transcription. This property makes it a potential candidate for anticancer and antiviral therapies. The compound may also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Substituent Variations at Position 2

The thione group (C=S) in the target compound contrasts with oxo (C=O) or dioxo groups in analogs:

- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide (CAS 7597-60-6, Theophylline Impurity C): This analog has two oxo groups (positions 2 and 4) and methyl groups at positions 1 and 3.

- Compounds 34–38 (): These derivatives feature ethyl and amide substituents but retain dioxo groups at positions 2 and 4. Their melting points (>300°C) suggest strong intermolecular interactions, likely due to hydrogen bonding from amide and amino groups .

Impact of Thione Group :

Substituent Variations at Position 5

The formamide group (-NHCHO) at position 5 is critical for hydrogen bonding and solubility. Comparisons include:

- N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide (14): This compound replaces formamide with a cinnamamide group, increasing hydrophobicity and likely altering bioavailability .

- N-{3-[5-cyano-4-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-2-yl]phenyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (6b): Features a sulfonamide group instead of formamide, which may enhance solubility in polar solvents and improve antibacterial activity .

Physicochemical Properties

Biological Activity

N-(6-Amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidine derivatives, characterized by the presence of a sulfanylidene group and an amino functional group. Its molecular formula is C₇H₈N₄OS, and it exhibits properties that can influence various biological pathways.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Aminoacyl-tRNA Synthetases : These enzymes are crucial for protein synthesis. Inhibition can lead to reduced bacterial growth and has been explored as a target for antibiotic development .

- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects .

- Enzyme Inhibition : Studies have shown that these compounds can inhibit various enzymes such as cholinesterases and glucosidases, which are important in metabolic pathways .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial strains. Its ability to inhibit aminoacyl-tRNA synthetases suggests potential applications in treating bacterial infections by disrupting protein synthesis.

Antioxidant Properties

Research into related compounds indicates strong antioxidant activity. For instance, studies on oxadiazole derivatives have demonstrated their effectiveness in scavenging free radicals and reducing oxidative damage . This property is particularly relevant for developing therapeutic agents aimed at conditions characterized by oxidative stress.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Investigations into similar tetrahydropyrimidine derivatives have revealed their ability to induce apoptosis in cancer cell lines. For example, one study highlighted the anticancer effects of a related compound on pancreatic cancer cell lines (PANC-1), showing significant apoptotic signaling pathways .

Study 1: Inhibition of Bacterial Growth

A study evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited growth effectively at low concentrations, supporting its potential as a novel antibiotic .

Study 2: Antioxidant and Enzyme Inhibition

Another investigation focused on the antioxidant capacity of similar compounds through various assays (e.g., CUPRAC). The findings confirmed significant antioxidant activity and enzyme inhibition properties, indicating the compound's versatility in therapeutic applications .

Data Summary Table

Q & A

Q. What are the established synthetic routes for N-(6-Amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)formamide?

The synthesis typically involves coupling reactions starting from 5-aminouracil derivatives. A common method includes formylation of the primary amine group using formamide or formic acid derivatives. For example, coupling agents like EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are employed in anhydrous chloroform under inert gas (e.g., argon) to facilitate amide bond formation . Solvents such as pyridine or dimethylformamide (DMF) are used to dissolve intermediates, followed by recrystallization in methanol or water-methanol mixtures to isolate the product . Reaction progress is monitored via TLC, and purity is confirmed through melting point analysis and elemental composition (C, H, N, S) .

Q. How is the structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used to resolve hydrogen bonding networks and tautomeric forms . ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for identifying disorder or dynamic effects . Validation tools like PLATON or CCDC check for geometrical outliers, ensuring compliance with crystallographic standards (e.g., bond lengths within 3σ of expected values) .

Q. What analytical techniques are recommended for assessing purity in pharmaceutical impurity analysis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying impurities at <0.1% levels. Reverse-phase C18 columns and isocratic elution (e.g., acetonitrile:water 30:70) are typical . Complementary methods include:

- 1H/13C NMR : To confirm absence of residual solvents or by-products (e.g., DMSO-d6 as solvent, δ 8.2–8.4 ppm for formamide protons) .

- LC-MS : To identify low-abundance impurities via molecular ion peaks (e.g., [M+H]+ at m/z 199.1) .

- Karl Fischer titration : For moisture content (<0.5% w/w) to comply with pharmacopeial standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Key factors include:

- Temperature : Maintaining 50–60°C during coupling prevents decomposition of heat-sensitive intermediates .

- Catalysts : Bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerate nucleophilic substitution in sulfonamide formation .

- Solvent polarity : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents like DMF .

- Protecting groups : Temporary protection of the thiol group (e.g., trityl or acetyl) prevents oxidation during synthesis .

Statistical optimization tools (e.g., Design of Experiments) can model interactions between variables (pH, stoichiometry) to maximize yield .

Q. What computational methods aid in understanding the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps), elucidating reactivity toward electrophiles .

- Molecular docking : Simulates binding affinity to biological targets (e.g., thymidylate synthase) using AutoDock Vina, with force fields adjusted for tautomeric forms .

- Molecular Dynamics (MD) : Analyzes solvation effects in aqueous/DMSO environments, critical for bioavailability studies .

Q. What role does tautomerism play in structural elucidation challenges?

The thione (C=S) and amino groups enable keto-enol and thiol-thione tautomerism, complicating NMR interpretation. For example:

- 1H NMR : Broad signals at δ 10–12 ppm indicate exchange between NH and SH tautomers .

- 13C NMR : Carbonyl (C=O) and thione (C=S) peaks split in DMSO-d6 due to slow exchange on the NMR timescale .

X-ray crystallography resolves tautomeric preferences by fixing the geometry. For instance, the thione form dominates in the solid state due to intramolecular H-bonding between S and NH groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.